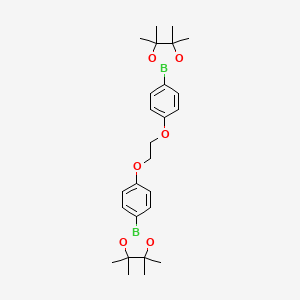

1,2-Di(4-boronophenoxy)ethane, dipinacol ester

Vue d'ensemble

Description

1,2-Di(4-boronophenoxy)ethane, dipinacol ester is a versatile chemical compound with exciting scientific applications. Its unique structure opens doors to innovative research in various fields. This compound contains a total of 70 atoms; 36 Hydrogen atoms, 26 Carbon atoms, 6 Oxygen atoms, and 2 Boron atoms .

Molecular Structure Analysis

The molecular structure of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is quite complex. It contains a total of 73 bonds; 37 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 2 aromatic ethers .Physical And Chemical Properties Analysis

The molecular weight of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is 466.2 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 466.2697992 g/mol .Applications De Recherche Scientifique

Boronate Esters in Organic Synthesis and Materials Science

Boronate esters, including cyclic boronate esters, play significant roles in organic synthesis, pharmacology, supramolecular chemistry, and materials science due to their stability and versatile reactivity. These compounds, characterized by B–O–C linkages, have been explored for their potential in drug design, highlighting the growing interest in boron chelates with B–O–N motifs (BON heterocycles) as new chemotypes. The synthesis, reactivity, and application of these boron-containing compounds in materials science and medicinal chemistry indicate their value in creating innovative solutions for future technological advancements (Golovanov & Sukhorukov, 2021).

Boronic Acids in Biosensors

The development of electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives showcases the utility of boronic acids in sensing applications. These compounds, featuring a boronic acid moiety for binding and an electrochemically active ferrocene (Fc) residue, have been utilized for the non-enzymatic detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. This highlights the potential of boron-containing molecules in creating sensitive and selective detection systems for healthcare and environmental monitoring (Wang et al., 2014).

Boron Dipyrrin (BODIPY) in Medical Diagnostics and Treatment

BODIPY fluorophores, based on the boron dipyrrin platform, have been recognized for their applications in medical diagnostics and antimicrobial activities. The versatility of BODIPY compounds, combined with their high fluorescent intensity and low toxicity, makes them suitable for bioimaging, labeling biomolecules, and constructing multifunctional drug carriers. This underscores the significance of boron-based molecules in enhancing diagnostic and therapeutic capabilities in medicine (Marfin et al., 2017).

Mécanisme D'action

Target of Action

The compound contains two boron atoms , which are known to have a high affinity for certain biological targets, particularly enzymes and other proteins.

Mode of Action

The compound contains two phenoxy groups attached to the central ethane chain through ether linkages. These groups could potentially interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the presence of boron atoms , it’s possible that the compound could interfere with boron-dependent biochemical pathways.

Pharmacokinetics

The compound’s ester bond could be susceptible to hydrolysis under acidic or basic conditions, releasing pinanediol and a boron-containing phenoxyphenol derivative. This suggests that the compound could be metabolized in the body, potentially affecting its bioavailability.

Action Environment

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36B2O6/c1-23(2)24(3,4)32-27(31-23)19-9-13-21(14-10-19)29-17-18-30-22-15-11-20(12-16-22)28-33-25(5,6)26(7,8)34-28/h9-16H,17-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXYACQNJWQTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657087 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Di(4-boronophenoxy)ethane, dipinacol ester | |

CAS RN |

957061-07-3 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)

![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)

![Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1418305.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)

![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)

![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)